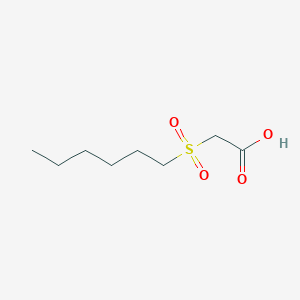
Benzene, 1,2-dibromo-4,5-dihexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-dibromo-4,5-dihexyl- is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dibromo-4,5-dihexyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2-dihexylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, 1,2-dibromo-4,5-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Benzene, 1,2-dibromo-4,5-dihexyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidation products.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of 1,2-dihexylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids.
科学的研究の応用
Benzene, 1,2-dibromo-4,5-dihexyl- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: In studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,2-dibromo-4,5-dihexyl- exerts its effects involves the interaction of the bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the hexyl groups can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
Benzene, 1,4-dibromo-: Similar in structure but with bromine atoms at different positions.
1,2-Dibromo-4,5-dimethylbenzene: Contains methyl groups instead of hexyl groups.
1,2-Dibromo-4,5-(methylenedioxy)benzene: Contains a methylenedioxy group instead of hexyl groups.
Uniqueness
Benzene, 1,2-dibromo-4,5-dihexyl- is unique due to the presence of long hexyl chains, which can significantly alter its physical and chemical properties compared to other brominated benzene derivatives. These hexyl groups can enhance the compound’s solubility in nonpolar solvents and influence its reactivity in various chemical reactions.
特性
CAS番号 |
148639-28-5 |
|---|---|
分子式 |
C18H28Br2 |
分子量 |
404.2 g/mol |
IUPAC名 |
1,2-dibromo-4,5-dihexylbenzene |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChIキー |
VGRFTVQEYAEIPF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


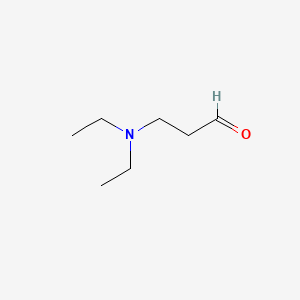
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
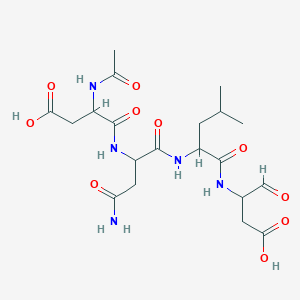


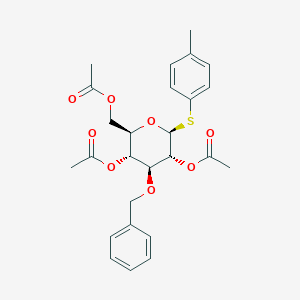
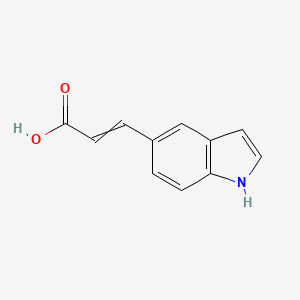
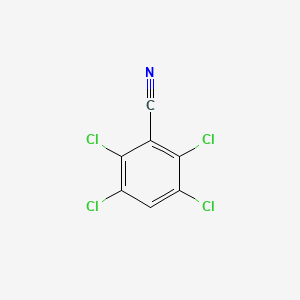

![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
